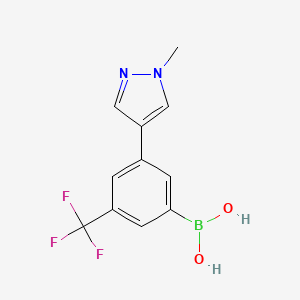
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Borylation: The final step involves the borylation of the phenyl ring using a boronic acid derivative under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the trifluoromethyl group.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Modified pyrazole derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the pyrazole ring contributes to its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methyl-4-pyrazolyl)phenylboronic Acid: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)phenylboronic Acid: Lacks the pyrazole ring.
3-(1-Methyl-4-pyrazolyl)-5-phenylboronic Acid: Lacks the trifluoromethyl group.
Uniqueness
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid is unique due to the combination of the pyrazole ring, trifluoromethyl group, and boronic acid moiety. This combination imparts distinct chemical properties, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C11H10BF3N2O2 |
|---|---|
Peso molecular |
270.02 g/mol |
Nombre IUPAC |
[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-17-6-8(5-16-17)7-2-9(11(13,14)15)4-10(3-7)12(18)19/h2-6,18-19H,1H3 |
Clave InChI |
RZPVCEXFGQBPOB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


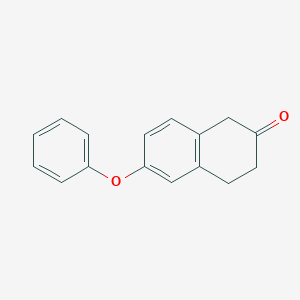

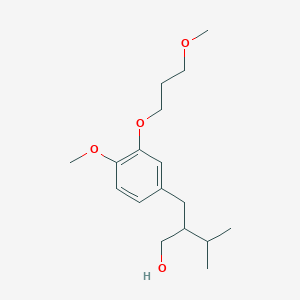
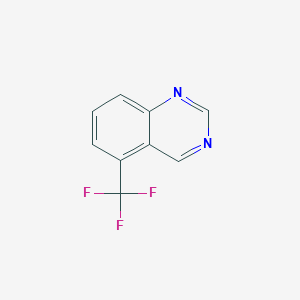
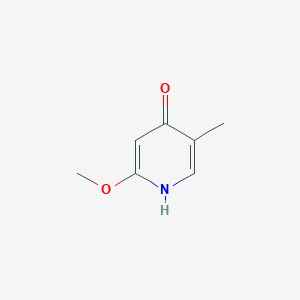



![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)

![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)


![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)
